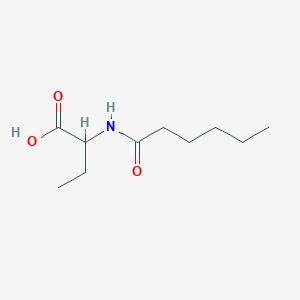

2-(Hexanoylamino)butanoic acid

Beschreibung

2-(Hexanoylamino)butanoic acid is a substituted butanoic acid derivative featuring a hexanoyl group (a six-carbon acyl chain) attached to the amino group at the second carbon of the butanoic acid backbone. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.27 g/mol.

Eigenschaften

CAS-Nummer |

121428-72-6 |

|---|---|

Molekularformel |

C10H19NO3 |

Molekulargewicht |

201.26 g/mol |

IUPAC-Name |

2-(hexanoylamino)butanoic acid |

InChI |

InChI=1S/C10H19NO3/c1-3-5-6-7-9(12)11-8(4-2)10(13)14/h8H,3-7H2,1-2H3,(H,11,12)(H,13,14) |

InChI-Schlüssel |

KMYCWXDNJSZPOM-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC(CC)C(=O)O |

Kanonische SMILES |

CCCCCC(=O)NC(CC)C(=O)O |

Synonyme |

Butanoic acid, 2-[(1-oxohexyl)amino]- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 2-(Hexanoylamino)butanoic acid with key analogs:

Key Differences and Implications

Hydrophobicity and Solubility: The hexanoyl group in 2-(Hexanoylamino)butanoic acid increases lipophilicity compared to 2-amino-2-methylbutanoic acid (logP ~1.5 vs. ~0.5) . This may reduce aqueous solubility but enhance membrane permeability. In contrast, 2-Oxobutanoic acid (logP ~-0.5) is highly polar due to its keto group, favoring solubility in biological fluids .

Biological Activity: 2-(Benzylamino)-3-methylbutanoic acid hydrochloride () demonstrates the role of aromatic substituents in targeting specific enzymes or receptors, such as proteases or transporters. 2-Hexadecanamido-4-(methylsulfanyl)butanoic acid () highlights how long-chain acyl groups and sulfur-containing moieties can modulate lipid metabolism or act as enzyme inhibitors.

Synthetic Utility: 2-Ethyl-2-(hydroxymethyl)butanoic acid () is used in polymer chemistry due to its branched structure and hydroxyl group, enabling crosslinking reactions. The hexanoylamino group in the target compound may serve as a prodrug linker, enhancing drug delivery through increased lipophilicity.

Research Findings and Data Gaps

- Thermodynamic Properties: No direct data on melting point, boiling point, or pKa of 2-(Hexanoylamino)butanoic acid are available. These can be estimated using computational tools (e.g., ACD/Labs) or inferred from analogs.

- Biological Studies: suggests that acylated amino acids are relevant in metabolic pathways, but targeted studies on the hexanoyl variant are needed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Hexanoylamino)butanoic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling hexanoyl chloride with 2-aminobutanoic acid under Schotten-Baumann conditions. Reaction parameters such as temperature (0–5°C for exothermic control), pH (maintained alkaline with NaHCO₃ or NaOH), and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for minimizing side reactions like hydrolysis of the acyl chloride . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol) can improve yields.

- Yield Factors : Excess acyl chloride, controlled pH, and rapid mixing reduce dimerization or over-acylation. Evidence from similar amide syntheses suggests yields of 70–85% under optimized conditions .

Q. How should researchers characterize the purity and structural integrity of 2-(Hexanoylamino)butanoic acid?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the hexanoylamino group (δ ~2.2 ppm for CH₂ adjacent to carbonyl) and α-proton environment (δ ~4.1 ppm for NHCH₂) .

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity (>95%) and monitor byproducts .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (theoretical MW: 215.3 g/mol) .

Q. What safety protocols are essential for handling 2-(Hexanoylamino)butanoic acid in the laboratory?

- Hazard Mitigation : Based on structurally related amides and carboxylic acids, this compound may pose skin/eye irritation (GHS Category 2) and respiratory sensitization risks. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid aerosol formation .

- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption or degradation .

Advanced Research Questions

Q. How can coupling efficiency between hexanoyl chloride and 2-aminobutanoic acid be optimized?

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine, 5 mol%) to enhance nucleophilicity of the amine group, improving acylation rates .

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) balances solubility and reactivity. Avoid protic solvents (e.g., water) until the reaction is quenched .

- Kinetic Monitoring : In-situ FTIR to track acyl chloride consumption (disappearance of ~1800 cm⁻¹ carbonyl peak) ensures reaction completion .

Q. What strategies resolve discrepancies in NMR data for 2-(Hexanoylamino)butanoic acid derivatives?

- Dynamic Effects : Rotameric equilibria (due to the amide bond) can split peaks; use elevated temperatures (50–60°C) or DMSO-d₆ to simplify spectra .

- Isotopic Labeling : ¹⁵N-labeled analogs can clarify ambiguous NH coupling in ¹H NMR .

- X-ray Crystallography : Single-crystal analysis (if feasible) provides definitive conformation data .

Q. How do structural modifications at the hexanoylamino group influence biological activity?

- Structure-Activity Relationship (SAR) Studies :

- Chain Length : Compare with shorter (butanoylamino) or longer (octanoylamino) analogs to assess hydrophobicity effects on membrane permeability .

- Electron-Withdrawing Groups : Introduce fluorine at the hexanoyl chain to modulate metabolic stability (e.g., via CYP450 inhibition assays) .

Data Contradictions and Resolution

- Spectral Anomalies : Discrepancies in melting points or NMR shifts across studies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) and TGA to identify polymorphs .

- Biological Replicability : Inconsistent IC₅₀ values in enzyme assays could stem from buffer composition (e.g., divalent cations) or protein batch variability. Standardize assay conditions using reference inhibitors .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.